molecular formula C20H16FN3O2S B14959279 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Katalognummer: B14959279
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: ZHPPBUYNJJNZHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound features a thiazole core substituted at the 2-position with a 2-fluoro-6-methoxyphenyl group and at the 5-position with a carboxamide linked to a 1H-indol-6-yl moiety. This structure combines aromatic, heterocyclic, and fluorinated substituents, which are common in medicinal chemistry for enhancing bioavailability and target affinity .

Key structural attributes:

  • Thiazole ring: Imparts rigidity and metabolic stability.
  • Fluorine atom: Enhances lipophilicity and modulates electronic properties.
  • Indole moiety: May facilitate interactions with kinase domains or other biological targets, as seen in other indole-containing therapeutics .

Eigenschaften

Molekularformel

C20H16FN3O2S

Molekulargewicht

381.4 g/mol

IUPAC-Name

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16FN3O2S/c1-11-18(19(25)24-13-7-6-12-8-9-22-15(12)10-13)27-20(23-11)17-14(21)4-3-5-16(17)26-2/h3-10,22H,1-2H3,(H,24,25)

InChI-Schlüssel

ZHPPBUYNJJNZHG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)C=CN4

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown strong activity against:

  • HepG-2 (human liver hepatocellular carcinoma)
  • MCF-7 (human breast adenocarcinoma)
  • HCT-116 (human colorectal carcinoma)
  • HeLa (human cervical cancer)

Cytotoxicity Studies

The cytotoxic effects were assessed using the MTT assay, which measures cell viability. The compound displayed an IC50 value indicating potent activity against HepG-2 and MCF-7 cells, with values reported around 1030μM10-30\,\mu M .

The mechanism underlying the anticancer activity of this thiazole derivative includes:

  • DNA Interaction : The compound interacts with calf-thymus DNA, as evidenced by UV-visible spectroscopy. This interaction suggests a potential mechanism where the compound may intercalate into DNA or bind to it, disrupting replication and transcription processes .
  • Topoisomerase II Inhibition : It has been proposed that the compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding during replication. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity:

  • Thiazole Ring : The presence of the thiazole moiety is essential for cytotoxicity. Variations in substituents on the thiazole ring can significantly affect potency.
  • Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .

Comparative Analysis

A comparative analysis of similar thiazole derivatives indicates that modifications in the phenyl and thiazole rings can lead to varying degrees of anticancer activity. For instance, compounds with electron-donating groups on the phenyl ring tend to exhibit higher potency .

Compound StructureIC50 (µM)Cancer Cell Line
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide10 - 30HepG-2, MCF-7
Thiazole Derivative A23.30 ± 0.35U251 (glioblastoma)
Thiazole Derivative B>1000Non-cancerous WI-38

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this thiazole derivative showed reduced tumor growth rates compared to control groups. This suggests a promising therapeutic potential in vivo .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights structural differences and biological activities of the target compound and its analogs:

Compound Name Structure Features Biological Activity Key Differences
2-(2-Fluoro-6-Methoxyphenyl)-N-(1H-Indol-6-yl)-4-Methyl-1,3-Thiazole-5-Carboxamide Thiazole core, 2-fluoro-6-methoxyphenyl, indol-6-yl carboxamide Hypothesized kinase inhibition (based on indole moiety) Unique indole substituent for enhanced target binding
N-(4-Fluorophenyl)-4-Methyl-2-(2-Pyridinyl)-1,3-Thiazole-5-Carboxamide Pyridinyl substituent instead of indole Antitumor activity (IC₅₀ = 12 nM in breast cancer models) Lacks indole; pyridine may reduce CNS penetration
2-(2-Fluoro-6-Methoxyphenyl)-N-[2-(4-Methoxyphenyl)ethyl]-4-Methyl-1,3-Thiazole-5-Carboxamide Ethyl-4-methoxyphenyl carboxamide Antimicrobial (MIC = 0.5 µg/mL against S. aureus) Aliphatic chain reduces rigidity compared to indole
5-(Furan-3-Carbonylamino)-2-Pyridin-4-yl-1,3-Thiazole-4-Carboxamide Furan substituent Antimicrobial (broad-spectrum) Furan’s lower electron-withdrawing capacity vs. fluorine
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-Methylthiazol-2-yl)amino)isoindoline-1,3-Dione Acryloyl and isoindoline groups Antimitotic activity (blocks tubulin polymerization) Non-carboxamide structure; different mechanism

Key Findings from Comparative Studies

Substituent Effects: Indole vs. Pyridine or phenyl substituents (e.g., N-(4-fluorophenyl)- analog) prioritize antitumor activity via different pathways . Fluorine vs. Methoxy: The 2-fluoro-6-methoxyphenyl group improves metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation .

Biological Activity Trends :

  • Antimicrobial vs. Antitumor : Compounds with aliphatic or furan substituents (e.g., N-[2-(4-methoxyphenyl)ethyl]- analog) exhibit stronger antimicrobial effects, while indole/thiazole hybrids are more likely to target eukaryotic kinases .
  • Potency : The indole moiety in the target compound may enhance potency against kinases, as seen in analogs like dasatinib (a clinically approved thiazole-indole kinase inhibitor) .

Physicochemical Properties: Solubility: Indole derivatives generally exhibit moderate solubility in polar organic solvents (e.g., DMSO), whereas pyridinyl analogs have higher aqueous solubility . Molecular Weight: The target compound’s molecular weight (~400–420 g/mol) aligns with Lipinski’s rule for drug-likeness, unlike bulkier analogs (e.g., N-((1R,6R)-6-Amino-...thiophene-2-carboxamide at 488 g/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.